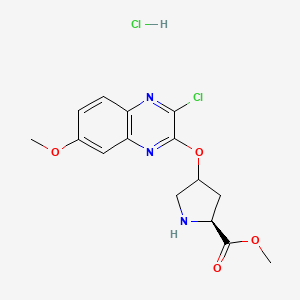
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves several steps. The reaction conditions typically involve the use of coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity .
Analyse Des Réactions Chimiques
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-Isoleucine7-amido-4-methylcoumarintrifluroacetate involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to enzymes or proteins, enabling the study of their activities and interactions . The molecular pathways involved include the binding of the compound to active sites of enzymes, leading to changes in fluorescence that can be measured and analyzed .
Comparaison Avec Des Composés Similaires
L-Isoleucine7-amido-4-methylcoumarintrifluroacetate can be compared with other similar compounds such as L-Isoleucine7-amido-4-methylcoumarin . While both compounds share similar structures, the presence of the trifluoroacetate group in this compound enhances its stability and solubility . This makes it more suitable for certain applications, particularly in industrial and medical research .
Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and properties .
Propriétés
Formule moléculaire |
C18H17F3N2O7 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-methyl-5-[[4-methyl-2-oxo-7-(2,2,2-trifluoroacetyl)oxychromen-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H17F3N2O7/c1-7(13(22)15(25)26)5-12(24)23-14-8(2)10-4-3-9(6-11(10)30-16(14)27)29-17(28)18(19,20)21/h3-4,6-7,13H,5,22H2,1-2H3,(H,23,24)(H,25,26)/t7-,13-/m0/s1 |
Clé InChI |
LAYIEHLYJBOXFT-CPFSXVBKSA-N |
SMILES isomérique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)C[C@H](C)[C@@H](C(=O)O)N |
SMILES canonique |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(F)(F)F)NC(=O)CC(C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R)[4-(Difluoromethyl)phenyl]cyclopropylmethylamine](/img/structure/B13036562.png)







![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B13036631.png)



![(1S,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13036647.png)
